molecular formula C11H14N2O5 B1395127 4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid CAS No. 1219957-45-5

4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid

Cat. No. B1395127
CAS RN: 1219957-45-5
M. Wt: 254.24 g/mol
InChI Key: HTTOYWKIDXAZTD-UHFFFAOYSA-N
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Description

“4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid” is a chemical compound . It is a derivative of benzoic acid, which is a common constituent in many different substances . The compound has a molecular formula of C11H14N2O5 .


Molecular Structure Analysis

The molecular structure of “4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid” consists of a benzoic acid core with an amino group and a nitro group attached to the benzene ring . The hydroxybutyl group is attached to the amino group, forming a chain extending from the benzene ring .

Scientific Research Applications

Organic Chemistry and Molecular Structure

  • Molecular Structure Analysis : 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a similar compound, has been studied for its molecular structure, specifically the dihedral angles of its substituent groups. This analysis is crucial in understanding the chemical behavior and potential applications of the compound (Jedrzejas et al., 1995).

Biochemistry and Pharmacology

  • Derivative Synthesis in Medicinal Chemistry : The synthesis of derivatives of amino acids, including those with hydroxybenzyl units, is a significant area of study. These derivatives have potential applications in medicinal chemistry, where they can be used as building blocks for drug development (Guo et al., 2015).

Education and Analytical Methods

  • Educational Applications in Organic Chemistry : The synthesis of 4-amino-3-nitrobenzoic acid methyl ester, through a simple Fischer esterification reaction, serves as a useful experiment in introductory organic chemistry courses. This demonstrates the educational applications of these compounds in helping students understand basic organic reactions (Kam et al., 2020).

Chemical Analysis and Spectroscopy

  • Analysis of Molecular Interactions : Studies on multi-component crystals of various chemicals, including 4-phenylpyridine and substituted benzoic acids like 3-nitrobenzoic acid, shed light on the hydrogen bonding and molecular interactions. This knowledge is valuable in the field of crystallography and materials science (Seaton et al., 2013).

Environmental Chemistry

  • Environmental Metabolism Studies : Research into the metabolism of compounds such as p-nitrobenzoic acid by microorganisms demonstrates the ecological and environmental applications of these compounds. Understanding how these compounds are metabolized in the environment can inform pollution control and bioremediation strategies (Durham, 1958).

Future Directions

The future research directions for “4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given its structural similarity to amino acids, it may also be of interest to investigate its potential role in biological systems .

properties

IUPAC Name

4-(3-hydroxybutylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-7(14)4-5-12-9-3-2-8(11(15)16)6-10(9)13(17)18/h2-3,6-7,12,14H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTOYWKIDXAZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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